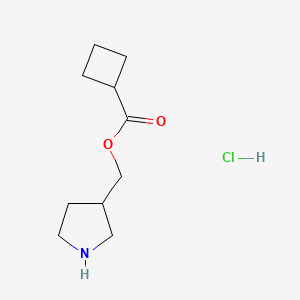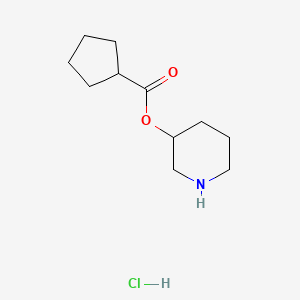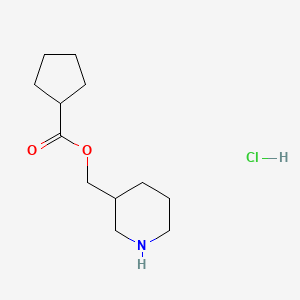![molecular formula C13H9F3N4 B1397462 8-(3-Trifluormethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamin CAS No. 1202616-57-6](/img/structure/B1397462.png)
8-(3-Trifluormethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamin
Übersicht
Beschreibung
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV) may exist .Chemical Reactions Analysis
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: RORγt Inverse Agonisten
Verbindungen, die den 1,2,4-Triazolo[1,5-a]pyridin-Rest enthalten, wie z. B. 8-(3-Trifluormethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamin, wurden als potente RORγt Inverse Agonisten identifiziert . Diese sind bei der Behandlung von Autoimmunerkrankungen durch Modulation der Immunantwort von Bedeutung.
Pharmakologie: JAK-Inhibitoren
Diese Verbindung zeigt auch Aktivität als JAK1- und JAK2-Inhibitor . JAK-Inhibitoren spielen eine entscheidende Rolle bei der Behandlung von myeloproliferativen Neoplasien und werden auf ihr Potenzial zur Behandlung anderer entzündlicher und Autoimmunerkrankungen untersucht.
Kardiovaskuläre Therapeutika
Die Triazolopyridin-Derivate werden zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Sie können auf verschiedene an der Herzfunktion beteiligte Signalwege wirken und sind für die Entwicklung neuer Herz-Kreislauf-Medikamente wertvoll.
Antidiabetische Anwendungen
Diese Verbindungen haben sich bei der Behandlung von Typ-2-Diabetes als vielversprechend erwiesen . Indem sie die Stoffwechselwege beeinflussen, können sie zur Kontrolle des Blutzuckerspiegels und zur Verbesserung der Insulinsensitivität beitragen.
Onkologie: Hyperproliferative Erkrankungen
Ihre Anwendung erstreckt sich auf die Behandlung von hyperproliferativen Erkrankungen , zu denen eine Reihe von Erkrankungen gehören, die durch exzessives Zellwachstum gekennzeichnet sind, wie z. B. Krebs.
Materialwissenschaften
Interessanterweise haben die Triazolopyridin-Verbindungen Anwendungen in der Materialwissenschaft gefunden . Ihre einzigartige chemische Struktur kann vorteilhaft sein, um Materialien mit spezifischen Eigenschaften für industrielle Anwendungen zu schaffen.
Nachhaltige Chemie: Umweltfreundliche Synthese
Eine kürzlich durchgeführte Studie hat eine umweltfreundliche Synthesemethode für Triazolopyridine unter Verwendung von Mikrowellenbestrahlung hervorgehoben . Dieser Ansatz ist katalyse- und additivfrei und damit eine nachhaltige Option zur Herstellung dieser Verbindungen.
Biologische Forschung: FABP-Inhibitoren
Schließlich sind diese Verbindungen für ihre Rolle als Inhibitoren von Fettsäure-bindenden Proteinen (FABPs), insbesondere FABP4 und FABP5, bekannt . Diese Proteine sind therapeutische Ziele für Erkrankungen wie Dyslipidämie und koronare Herzkrankheit.
Wirkmechanismus
Target of Action
The compound 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a member of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This process is part of a tandem reaction that occurs under microwave conditions .
Biochemical Pathways
Triazole compounds, in general, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The interaction with these enzymes occurs through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can modulate the activity of proteins involved in cellular stress responses, further highlighting its biochemical significance .
Cellular Effects
The effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can induce changes in gene expression profiles, leading to the upregulation or downregulation of specific genes involved in cellular stress responses and apoptosis . These cellular effects underscore the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and modulation of gene expression. It binds to the active sites of target enzymes, such as Janus kinase 1 and Janus kinase 2, leading to their inhibition . Additionally, 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has been associated with sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways . These findings highlight the potential for this compound to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine.
Transport and Distribution
The transport and distribution of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence the distribution and accumulation of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine in different tissues . Understanding these transport and distribution mechanisms is critical for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of 8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is essential for understanding its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
8-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-20-11(10)18-12(17)19-20/h1-7H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGNUKGLFMDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN3C2=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)

![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
